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Compound of Interest

Compound Name: Br-PEG3-C2-Boc

Cat. No.: B606396 Get Quote

An In-Depth Technical Guide to Br-PEG3-C2-Boc: Chemical Properties, Synthesis, and

Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction
The heterobifunctional linker, broadly referred to as Br-PEG3-C2-Boc, is a cornerstone in

modern drug development, particularly in the fields of Proteolysis Targeting Chimeras

(PROTACs) and Antibody-Drug Conjugates (ADCs). Its modular nature, comprising a bromo

functional group for nucleophilic substitution, a polyethylene glycol (PEG) spacer to enhance

solubility and optimize spatial orientation, and a Boc-protected amine for controlled, sequential

reactions, makes it a versatile tool for conjugating different molecular entities. This technical

guide provides a comprehensive overview of the chemical properties, synthesis, and

applications of linkers described as Br-PEG3-C2-Boc, with a focus on clarifying the distinct

chemical entities that fall under this nomenclature.

Disambiguation of "Br-PEG3-C2-Boc"
It is critical to note that "Br-PEG3-C2-Boc" is a general descriptor rather than a specific IUPAC

name. Consequently, several distinct chemical structures with different CAS numbers are

commercially available under this or similar names. This guide will focus on three of the most

common of these compounds, detailing their specific properties. The primary distinctions
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between these molecules lie in the arrangement and length of the carbon spacer ("C2") and the

nature of the linkage to the Boc-protected group.

Compound 1: tert-Butyl (2-(2-(2-
bromoethoxy)ethoxy)ethyl)carbamate
This compound features a two-carbon spacer between the PEG chain and the Boc-protected

nitrogen atom.

Table 1: Chemical Properties of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate[1][2]

Property Value

CAS Number 165963-71-3

Molecular Formula C11H22BrNO4

Molecular Weight 312.20 g/mol [3]

Appearance Colorless liquid[4]

Solubility
Soluble in Chloroform, Dichloromethane, and

Ethyl Acetate.[1]

Storage Store at 2-8°C, protected from light, dry, sealed.

Compound 2: tert-Butyl 3-(2-(2-(2-
bromoethoxy)ethoxy)ethoxy)propanoate
In this molecule, the Boc group is part of a tert-butyl ester, and the "C2" refers to a two-carbon

propanoate spacer.

Table 2: Chemical Properties of tert-Butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate[5]

[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/es/product/b1676994
https://cymitquimica.com/cas/165963-71-3/
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-_2-t-Boc-aminoethoxy_ethoxy_ethyl-Bromide
https://www.leapchem.com/pharmaceutical-chemicals/polyethylene-glycol/tert-butyl-2-2-2-bromoethoxy-ethoxy-ethyl.html
https://www.benchchem.com/es/product/b1676994
https://www.myskinrecipes.com/shop/en/bromo-terminated-pegs/117383--tert-butyl-3-2-2-bromoethoxyethoxypropanoate.html
https://pubchem.ncbi.nlm.nih.gov/compound/Bromo-PEG3-t-butyl-ester
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 782475-37-0

Molecular Formula C13H25BrO5

Molecular Weight 341.24 g/mol [7]

Appearance Liquid

Solubility Soluble in DMSO, DCM, DMF.

Storage Store at -20°C.

Compound 3: tert-Butyl (2-(2-(2-(2-
bromoethoxy)ethoxy)ethoxy)ethyl)carbamate
This linker has a longer PEG chain than Compound 1, with the Boc-protected amine attached

to a two-carbon spacer at the end of the PEG3 chain.

Table 3: Chemical Properties of tert-Butyl (2-(2-(2-(2-

bromoethoxy)ethoxy)ethoxy)ethyl)carbamate

Property Value

CAS Number 1076199-21-7

Molecular Formula C13H26BrNO5

Molecular Weight 356.25 g/mol

Appearance Liquid

Solubility Soluble in DMSO, DCM, DMF.

Storage Store at -20°C.

Experimental Protocols
The utility of these linkers lies in the ability to selectively deprotect the Boc group to reveal a

primary amine, which can then be coupled to another molecule. The bromo group provides a
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reactive site for conjugation, typically through nucleophilic substitution.

Protocol 1: Boc Deprotection of PEG Linkers
This is a general and robust protocol for the removal of the tert-butoxycarbonyl (Boc) protecting

group from the amine terminus of the PEG linker.

Materials:

Boc-protected PEG linker (e.g., Compound 1, 2, or 3)

Dichloromethane (DCM), anhydrous

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS) (optional, as a scavenger)

Toluene

Saturated aqueous sodium bicarbonate solution

Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Rotary evaporator

Procedure:

Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of

0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

Cooling: Cool the solution to 0°C in an ice bath.
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Acidification: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final

concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a

scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room

temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS) until the starting material is consumed

(typically 1-2 hours).

Work-up:

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary

evaporator to remove the DCM and excess TFA.

To remove residual TFA, add toluene to the residue and co-evaporate under reduced

pressure. Repeat this step two more times.

The resulting TFA salt of the deprotected amine can often be used directly in the next

synthetic step.

Neutralization (Optional):

To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or

ethyl acetate).

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to

neutralize the TFA salt.

Separate the organic layer and dry it over anhydrous sodium sulfate.

Filter the solution and concentrate it under reduced pressure to yield the free amine.

Application in PROTAC Development: BRD4
Degradation
A prominent application of these PEG linkers is in the synthesis of PROTACs. A well-studied

example is the development of PROTACs targeting Bromodomain-containing protein 4 (BRD4),
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a key regulator of oncogene expression. PROTACs are heterobifunctional molecules that

recruit a target protein (in this case, BRD4) to an E3 ubiquitin ligase, leading to the

ubiquitination and subsequent degradation of the target protein by the proteasome.

A common strategy for synthesizing a BRD4-targeting PROTAC, such as dBET1, involves

using a PEG linker to connect a BRD4 inhibitor (e.g., JQ1) to an E3 ligase ligand (e.g.,

pomalidomide, which binds to Cereblon).

Signaling Pathway: PROTAC-mediated BRD4
Degradation
The mechanism of action for a BRD4-targeting PROTAC is a cyclical process that results in the

catalytic degradation of the BRD4 protein.
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(e.g., dBET1)

Ternary Complex
(PROTAC-BRD4-E3)

Binds

BRD4 Protein Binds

E3 Ubiquitin Ligase
(e.g., Cereblon)

Binds

Releases

Ubiquitinated BRD4Ubiquitination

Ubiquitin

Recruited

Proteasome

Targeted for
Degradation Degraded PeptidesDegrades

Click to download full resolution via product page

Caption: Mechanism of PROTAC-mediated degradation of BRD4 protein.

Experimental Workflow: Synthesis of a BRD4-Targeting
PROTAC
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The synthesis of a PROTAC like dBET1 is a multi-step process that involves the sequential

conjugation of the linker to the E3 ligase ligand and the target protein ligand.

Start Materials

Br-PEG3-C2-NH-Boc Pomalidomide Derivative
(with nucleophile)

JQ1 Derivative
(with carboxylic acid)

Step 1: Conjugate Linker and
Pomalidomide (SN2 reaction)

Step 3: Amide Coupling
(EDC, NHS)

Pomalidomide-PEG3-C2-NH-Boc

Step 2: Boc Deprotection
(TFA in DCM)

Pomalidomide-PEG3-C2-NH2

Final PROTAC
(e.g., dBET1)

Purification (HPLC)
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Caption: A representative workflow for the synthesis of a BRD4-targeting PROTAC.

Conclusion
The family of linkers generally described as Br-PEG3-C2-Boc are indispensable tools in the

development of targeted therapeutics like PROTACs and ADCs. Understanding the specific

chemical structures and properties associated with the different CAS numbers is crucial for

reproducible and successful research. The protocols and workflows provided in this guide offer

a solid foundation for researchers and scientists to effectively utilize these versatile linkers in

their drug discovery and development endeavors. The continued exploration and application of

such linkers will undoubtedly fuel the advancement of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b606396#br-peg3-c2-boc-chemical-properties-and-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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